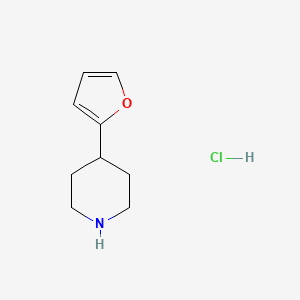
(2-Bromophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Bromophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C18H17BrFNO3S . It has an average mass of 426.300 Da and a monoisotopic mass of 425.009644 Da .
Molecular Structure Analysis
The crystal structure of a similar compound, 1-(4-bromophenyl)-2-(4-(4-fluorophenyl) piperazin-1-yl)ethanone, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.1884 (10) Å, b = 5.3673 (4) Å, c = 22.3768 (15) Å, β = 93.293 (2)° .Scientific Research Applications
Synthesis of Fluorinated Compounds
Researchers have developed methods for synthesizing fluorinated compounds, including benzophenones and xanthones, by leveraging nucleophilic aromatic substitution reactions. Fluorination is known to enhance photostability and improve the spectroscopic properties of fluorophores. This approach enables access to a wide variety of novel fluorinated fluorophores and related compounds with potential applications in spectroscopy and imaging (Woydziak, Fu, & Peterson, 2012).
Antimicrobial Activity
A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Imaging and Therapeutic Applications
The compound has also been investigated for its utility in imaging and therapeutic applications. For instance, derivatives of this compound have been synthesized and assessed for visualization of the 5-HT2A receptor with SPECT, demonstrating potential as tracers for neuroimaging (Blanckaert et al., 2005). Furthermore, novel bioactive heterocycles derived from similar structures have been synthesized and evaluated for antiproliferative activity, indicating their potential in drug development (Prasad et al., 2018).
properties
IUPAC Name |
(2-bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3S/c19-17-4-2-1-3-16(17)18(22)21-11-9-15(10-12-21)25(23,24)14-7-5-13(20)6-8-14/h1-8,15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQMAAVRTUKAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680524.png)
![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680528.png)
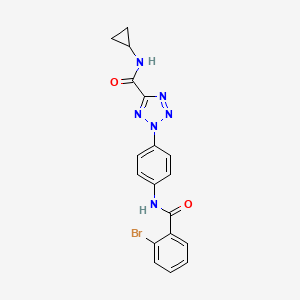

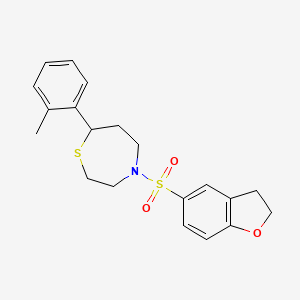
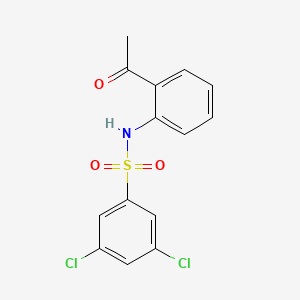
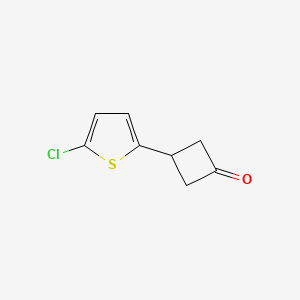
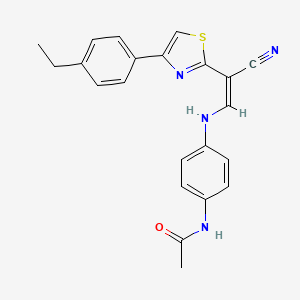
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)

